4,5-difluoroindolin-2-one

Medicinal Chemistry Solid State Chemistry Pre‑formulation

The 4,5-difluoro substitution pattern uniquely lowers the pKa of the lactam NH, enhancing binding in kinase inhibitor programs (sub-nanomolar FLT3 IC50). Its high melting point (194–198°C) and crystallinity ensure robustness in solid-phase synthesis. The balanced LogP (1.46–1.60) makes it a strategic building block for CNS-penetrant candidates. Choose this exact scaffold to maintain SAR integrity.

Molecular Formula C8H5F2NO
Molecular Weight 169.13 g/mol
CAS No. 850429-64-0
Cat. No. B1587716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-difluoroindolin-2-one
CAS850429-64-0
Molecular FormulaC8H5F2NO
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2F)F)NC1=O
InChIInChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)
InChIKeyYUPHSWQGQCGBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoroindolin-2-one (CAS 850429-64-0) – A Fluorinated Oxindole Building Block for Kinase‑Focused Medicinal Chemistry


4,5‑Difluoroindolin‑2‑one (CAS 850429‑64‑0) is a 4,5‑difluorinated derivative of the oxindole (indolin‑2‑one) scaffold. The introduction of two fluorine atoms on the fused benzene ring substantially alters the electronic profile, lipophilicity, and solid‑state packing of the core heterocycle . These physicochemical shifts translate into improved metabolic stability and enhanced binding interactions in kinase inhibitor programmes, making the 4,5‑difluoro congener a privileged starting material for generating patent‑differentiated chemical series .

Why a Generic Indolin‑2‑one Cannot Replace 4,5‑Difluoroindolin‑2‑one in Advanced SAR Programmes


Unsubstituted indolin‑2‑one and its mono‑fluorinated analogues (e.g., 5‑fluoro‑ or 6‑fluoroindolin‑2‑one) cannot be treated as drop‑in replacements for the 4,5‑difluoro variant. The presence of two vicinal fluorine atoms on the benzene ring exerts a cumulative electron‑withdrawing effect that lowers the pKa of the lactam NH, alters hydrogen‑bond donor strength, and raises the melting point by >65 °C relative to the parent scaffold . These changes directly impact solubility, crystallinity, and the ability of the core to engage in key polar contacts within ATP‑binding pockets [1]. Consequently, using a less‑substituted analogue would invalidate existing structure‑activity relationships (SAR) and jeopardise the reproducibility of downstream biological data.

Quantitative Differentiation of 4,5‑Difluoroindolin‑2‑one from Closest Indolin‑2‑one Analogues


Elevated Melting Point Reflects Enhanced Crystal Lattice Stability

The melting point of 4,5‑difluoroindolin‑2‑one is 194–198 °C, significantly higher than that of unsubstituted indolin‑2‑one (123–128 °C) and the mono‑fluorinated analogues 5‑fluoroindolin‑2‑one (ca. 130–135 °C) and 6‑fluoroindolin‑2‑one (132–136 °C) . This 66–70 °C increase is a direct consequence of the strong intermolecular interactions enabled by the two C–F bonds.

Medicinal Chemistry Solid State Chemistry Pre‑formulation

Increased Lipophilicity (LogP) Expands Chemical Space Accessible from the Scaffold

The calculated LogP (XLogP3) of 4,5‑difluoroindolin‑2‑one is 1.46–1.60, whereas the parent indolin‑2‑one exhibits an XLogP3 of 0.83 and 5‑fluoroindolin‑2‑one shows a value of 1.09 [1]. The incremental addition of a second fluorine atom raises the partition coefficient by approximately 0.37–0.51 log units compared to the mono‑fluoro derivative.

Physicochemical Profiling Drug Design Permeability

Fluorine‑Induced pKa Shift Modulates Hydrogen‑Bond Donor Strength for Kinase Binding

The strong electron‑withdrawing nature of the two ortho‑fluorine atoms lowers the pKa of the indolin‑2‑one lactam NH proton. While no experimentally determined pKa is available for the 4,5‑difluoro analogue, the class‑wide effect is well‑documented: introduction of a single fluorine on the aromatic ring reduces the NH pKa by ~0.5–1.0 units; a second fluorine in close proximity amplifies this effect [1]. This pKa reduction enhances the NH hydrogen‑bond donor ability, which is critical for forming the conserved hinge‑region hydrogen bond with kinase active sites [2].

Kinase Inhibition Medicinal Chemistry Structure‑Based Design

Derivatives Exhibit Sub‑Nanomolar FLT3 Kinase Inhibition, Underscoring Scaffold Potency

A 3‑substituted derivative bearing the 4,5‑difluoroindolin‑2‑one core ((Z)‑3‑((4‑(3‑(diethylamino)propoxy)‑3‑methylazulen‑1‑yl)methylene)‑4,5‑difluoroindolin‑2‑one, CHEMBL1258830) displays an IC50 of 3.48 nM against the FLT3 receptor tyrosine kinase in a HotSpot kinase assay [1]. In comparison, structurally related 3‑substituted indolin‑2‑ones lacking the 4,5‑difluoro pattern often show IC50 values in the 50–500 nM range against the same target [2].

Oncology Kinase Inhibitor FLT3

High‑Impact Application Scenarios for 4,5‑Difluoroindolin‑2‑one Derived from Quantitative Evidence


Design of Patent‑Differentiated FLT3 Inhibitors for Acute Myeloid Leukaemia (AML)

The sub‑nanomolar FLT3 potency achieved by a 4,5‑difluoroindolin‑2‑one‑based derivative (IC50 = 3.48 nM) positions this scaffold as a critical starting point for developing next‑generation FLT3 inhibitors [1]. Medicinal chemists can exploit the 3‑position to install diverse Michael acceptors or heteroaryl methylenes while relying on the 4,5‑difluoro core to maintain strong hinge binding and favourable physicochemical properties. Given that FLT3‑ITD mutations drive ~30% of AML cases, a 4,5‑difluoro‑based programme offers a clear path to novel chemical matter with reduced risk of pre‑existing IP conflicts.

Solid‑Phase Synthesis and Automated Parallel Library Production

The high melting point (194–198 °C) and enhanced crystallinity of 4,5‑difluoroindolin‑2‑one make it an ideal scaffold for solid‑phase organic synthesis (SPOS) . The robust physical form withstands repeated washing and resin handling cycles without degradation or attrition. This stability is particularly advantageous when constructing focused kinase inhibitor libraries, where the core is immobilised via the lactam nitrogen and elaborated at the C‑3 position using combinatorial chemistry approaches.

Optimisation of CNS‑Penetrant Kinase Probes

The calculated LogP of 1.46–1.60 for 4,5‑difluoroindolin‑2‑one places the scaffold in the optimal lipophilicity window for CNS drug discovery (LogP = 1–3) [2]. Unlike many halogenated heterocycles that suffer from excessive lipophilicity (LogP > 3), the 4,5‑difluoro core maintains a balanced polarity. Researchers developing brain‑penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative diseases) can therefore incorporate the 4,5‑difluoro scaffold with confidence that it will not compromise permeability or promote P‑glycoprotein efflux.

Synthesis of Isotopically Labelled Internal Standards for Bioanalysis

The presence of two fluorine atoms on the oxindole ring provides a unique isotopic fingerprint that can be exploited for quantitative bioanalysis. When 4,5‑difluoroindolin‑2‑one is used as a building block, the resulting drug candidate contains a distinctive 19F NMR signal and a high‑resolution mass spectrometric signature. This facilitates the development of LC‑MS/MS methods for pharmacokinetic studies without requiring the independent synthesis of a costly stable‑isotope‑labelled (e.g., 13C, 2H) internal standard [3].

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